2-(3-Hydroxycyclopentyl)acetic acid
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Overview
Description
2-(3-Hydroxycyclopentyl)acetic acid is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol It is characterized by a cyclopentane ring substituted with a hydroxy group at the third position and an acetic acid moiety at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxycyclopentyl)acetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher efficiency and yield. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxycyclopentyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid moiety can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxocyclopentylacetic acid or 3-carboxycyclopentylacetic acid.
Reduction: Formation of 2-(3-hydroxycyclopentyl)ethanol.
Substitution: Formation of various substituted cyclopentylacetic acid derivatives.
Scientific Research Applications
2-(3-Hydroxycyclopentyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-Hydroxycyclopentyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and acetic acid moiety allow it to participate in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopentaneacetic acid: Lacks the hydroxy group, resulting in different chemical reactivity and biological activity.
3-Hydroxycyclopentanone: Contains a ketone group instead of the acetic acid moiety.
2-(3-Hydroxycyclopentyl)ethanol: Similar structure but with an alcohol group instead of the acetic acid moiety
Uniqueness
2-(3-Hydroxycyclopentyl)acetic acid is unique due to the presence of both the hydroxy group and the acetic acid moiety, which confer distinct chemical reactivity and potential biological activities. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-(3-hydroxycyclopentyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-6-2-1-5(3-6)4-7(9)10/h5-6,8H,1-4H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGUMJUGKJCELW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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